molecular formula C9H12N2O2 B1297323 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid CAS No. 856256-63-8

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Cat. No. B1297323
CAS RN: 856256-63-8
M. Wt: 180.2 g/mol
InChI Key: NFNLJMOKEMQHAB-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES string OC(C1=NNC2=C1CCCCC2)=O . This indicates that the molecule contains a pyrazole ring fused with a cycloheptane ring, with a carboxylic acid group attached .


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 441.2±45.0°C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Functionalization Reactions

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid and its derivatives have been studied extensively in the field of functionalization reactions. These reactions involve the transformation of the acid into various other compounds. For example, 1H-pyrazole-3-carboxylic acid has been converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives through reactions with different nucleophiles. These transformations are pivotal in the synthesis of various biologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of diverse heterocyclic compounds. Researchers have explored the behavior of aminoazole-4-carboxylic acids towards electrophiles, leading to the creation of novel heterocyclic structures. This is crucial for developing new drugs and materials with unique properties (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).

Synthesis of Condensed Pyrazoles

This compound derivatives have been used in the synthesis of condensed pyrazoles, which are important in pharmaceutical chemistry. These compounds have been created using cross-coupling reactions, demonstrating their potential in the development of new therapeutic agents (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Coordination Polymers

The compound has also been utilized in the construction of coordination polymers. These polymers are significant in materials science for their potential applications in catalysis, gas storage, and separation processes. The versatility of pyrazole-carboxylic acids in forming various coordination architectures underscores their importance in inorganic chemistry and material science (Cheng et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNLJMOKEMQHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349606
Record name 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856256-63-8
Record name 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 9.66 mmol) was added to a stirring, room temperature solution of 14 (0.4029 g, 1.93 mmol) in MeOH (4.8 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by TLC (0.5 h): The reaction was concentrated and then dissolved in 3.8 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain 15. Note: An undesired impurity that does not crash out of solution upon HCl addition has a retention time of 8.708 min by HPLC. 1H (CD3OD, 400 MHz): δ 2.98-2.90 (2H, m), 2.80-2.72 (2H, m), 1.92-1.82 (2H, m), 1.70-1.58 (4H, m) ppm. 13C (CD3OD, 100 MHz): δ 164.81, 151.31, 136.87, 125.13, 33.36, 29.73, 28.78, 28.49, 25.17 ppm. DEPT (CD3OD, 100 MHz): CH2 carbons: 33.36, 29.73, 28.78, 28.49, 25.17 ppm. HPLC: 7.545 min.
Name
Quantity
9.66 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4029 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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